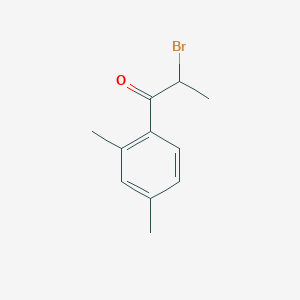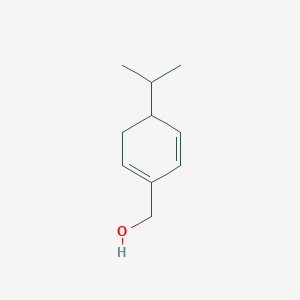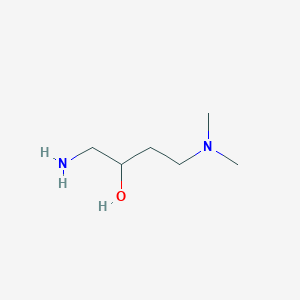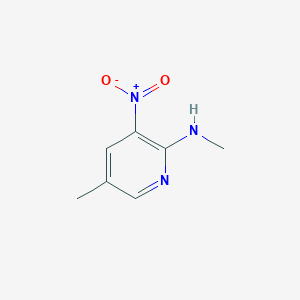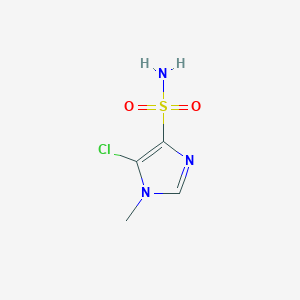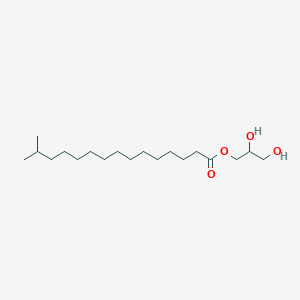
ethyl N-benzoylphenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-benzoylphenylalaninate is a chemical compound with the CAS Number: 19817-70-0 and a molecular weight of 297.35 . Its IUPAC name is (S)-ethyl 2-benzamido-3-phenylpropanoate .
Molecular Structure Analysis
The molecular formula of ethyl N-benzoylphenylalaninate is C18H19NO3 . It has an average mass of 297.348 Da and a monoisotopic mass of 297.136505 Da .
Physical And Chemical Properties Analysis
Ethyl N-benzoylphenylalaninate has a molecular weight of 297.35 . Other specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.
Applications De Recherche Scientifique
Natural Product Chemistry
Ethyl N-benzoylphenylalaninate has been isolated from the stem bark and roots of the tropical shrub Clausena anisata . This plant is widely used in traditional medicine to treat many diseases . The compound was identified through nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (MS) .
Acetylcholinesterase Inhibition
Ethyl N-benzoylphenylalaninate has been found to inhibit acetylcholinesterase (AChE), an enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine . This compound exhibits AChE inhibition, with IC50 values similar to the physostigmine control . This makes it potentially useful in the treatment of diseases like Alzheimer’s, where AChE activity is often elevated .
Antimicrobial Activity
Some research suggests that compounds similar to ethyl N-benzoylphenylalaninate, such as those with weakly electron-donating groups (methyl) at the para position and chloro substitutions, have remarkable antimicrobial activities . While this specific compound hasn’t been tested, it’s possible that it could also exhibit antimicrobial properties.
Antioxidant Activity
Similar compounds have also been screened for antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Chelating Activity
In addition to its potential antioxidant activity, similar compounds have been studied for their chelating activity . Chelating agents are capable of binding to and forming several bonds with a single metal ion. They are often used in medicine to remove toxic metals from the body.
Potential Use in Nutrition
The plant from which ethyl N-benzoylphenylalaninate is derived, Clausena anisata, is used as a source of nutrition for cattle, especially during dry seasons . While this doesn’t directly relate to the compound itself, it’s possible that it could contribute to the nutritional value of the plant.
Safety and Hazards
Orientations Futures
While specific future directions for ethyl N-benzoylphenylalaninate are not mentioned in the search results, the field of synthetic chemistry continues to evolve with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These principles could guide future research involving ethyl N-benzoylphenylalaninate.
Propriétés
IUPAC Name |
ethyl 2-benzamido-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVXOKSBXDTJEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-3-phenylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)




